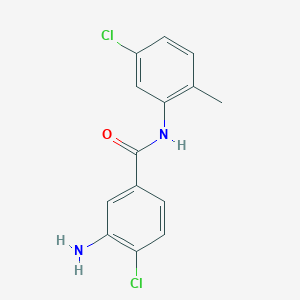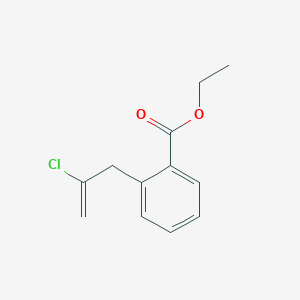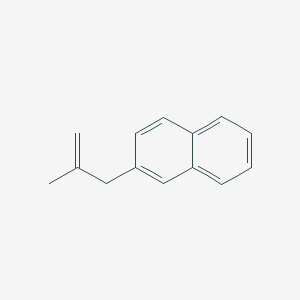
1-(4-Chlorophenyl)cyclobutanamine
Overview
Description
“1-(4-Chlorophenyl)cyclobutanamine” is a chemical compound with the molecular formula C10H12ClN . It has a molecular weight of 181.66 g/mol . The IUPAC name for this compound is 1-(4-chlorophenyl)cyclobutan-1-amine .
Synthesis Analysis
While specific synthesis methods for “1-(4-Chlorophenyl)cyclobutanamine” were not found in the search results, related compounds such as Schiff bases have been synthesized from 4-chloroaniline and 2-nitrobenzaldehyde .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)cyclobutanamine” includes a cyclobutane ring attached to a 4-chlorophenyl group and an amine group . The InChI code for this compound is 1S/C10H12ClN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2 .
Physical And Chemical Properties Analysis
“1-(4-Chlorophenyl)cyclobutanamine” has a molecular weight of 181.66 g/mol and a molecular formula of C10H12ClN . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 181.0658271 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 12 .
Scientific Research Applications
However, I can offer general insights into the types of applications and research areas typically associated with compounds similar to "1-(4-Chlorophenyl)cyclobutanamine," based on the characteristics and research surrounding chemically related compounds:
Environmental Toxicology and Degradation
Research often explores the environmental presence, toxicology, and degradation pathways of chlorinated compounds. Studies might investigate how such chemicals affect ecosystems, particularly their toxicity to aquatic life and potential for bioaccumulation or environmental persistence. For example, research on chlorophenols, a group of chlorinated organic compounds, has shown that they can be toxic to both humans and the environment, necessitating the exploration of their fate in water treatment processes and natural degradation pathways to mitigate their impacts (Gunawardana, Singhal, & Swedlund, 2011).
Biochemical Research and Drug Discovery
Compounds with unique structures like "1-(4-Chlorophenyl)cyclobutanamine" might be of interest in biochemical research or drug discovery, particularly in exploring their interactions with biological molecules, potential therapeutic effects, or as leads for the development of new medications. For instance, research into cyclobutane-containing alkaloids has highlighted their antimicrobial, antibacterial, antitumor, and other biological activities, pointing towards their role as significant sources for drug discovery (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
properties
IUPAC Name |
1-(4-chlorophenyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYXIXKGQWDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625728 | |
| Record name | 1-(4-Chlorophenyl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclobutanamine | |
CAS RN |
75095-80-6 | |
| Record name | 1-(4-Chlorophenyl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




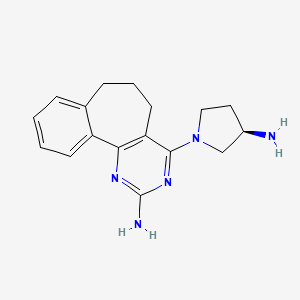

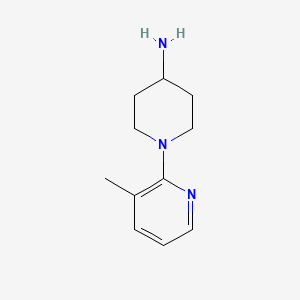

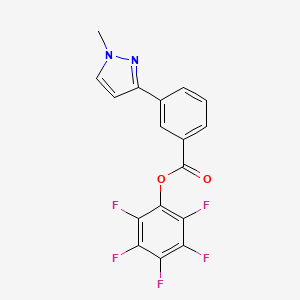
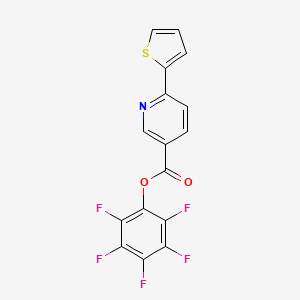
![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)
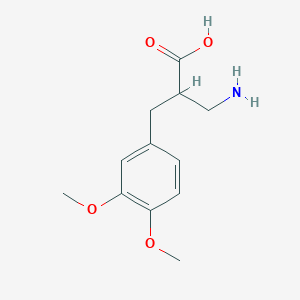
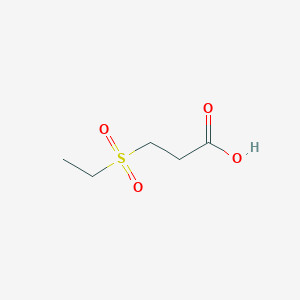
![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)
